molecular formula C17H22N2O4 B13815094 Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl- CAS No. 50884-84-9

Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-

Cat. No.: B13815094
CAS No.: 50884-84-9
M. Wt: 318.4 g/mol
InChI Key: SCVDLQPDZIQFRK-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid typically involves the reaction of ethyl phenylmalonate with urea in the presence of a base, followed by the introduction of a butoxymethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.

    Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in anesthesia.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.

    Secobarbital: Known for its use in anesthesia and as a short-acting sedative.

    Thiopental: Used primarily for induction of anesthesia due to its rapid onset of action.

Uniqueness

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the butoxymethyl group may influence its solubility, metabolism, and overall efficacy compared to other barbiturates.

Properties

CAS No.

50884-84-9

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22)

InChI Key

SCVDLQPDZIQFRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2

Origin of Product

United States

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